2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde
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Overview
Description
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a biphenyl group substituted with a tert-butyl group and an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde typically involves the reaction of 4-tert-butylbiphenyl with suitable reagents to introduce the oxoacetaldehyde group. One common method involves the use of tert-butyl cuprate as a reagent, which facilitates the formation of the desired diketone intermediate . The reaction conditions often include the use of solvents such as ethylene dichloride and catalysts like ferric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetaldehyde group to alcohols or other reduced forms.
Substitution: The biphenyl moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives.
Scientific Research Applications
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar in structure but lacks the oxoacetaldehyde group.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl group and tert-butyl substitution but differs in the presence of an oxadiazole ring.
tBuBrettPhos: A phosphine ligand with tert-butyl and biphenyl groups, used in catalysis.
Uniqueness
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde is unique due to the presence of both the tert-butyl-substituted biphenyl and the oxoacetaldehyde group
Properties
CAS No. |
1177215-29-0 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)16-10-8-14(9-11-16)13-4-6-15(7-5-13)17(20)12-19/h4-12H,1-3H3 |
InChI Key |
MWHKCZDZOKEHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |
Origin of Product |
United States |
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